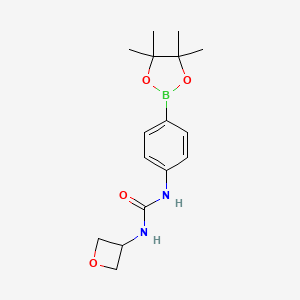
1-(Oxetan-3-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Oxetan-3-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an oxetane ring, a phenyl group substituted with a boronate ester, and a urea linkage, making it a versatile molecule for synthetic and analytical chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxetan-3-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving an epoxide and a suitable nucleophile under basic conditions.
Boronate Ester Formation: The phenyl group is functionalized with a boronate ester using a Suzuki-Miyaura coupling reaction. This involves the reaction of a phenyl halide with a boronic acid or ester in the presence of a palladium catalyst and a base.
Urea Linkage Formation: The final step involves the reaction of the oxetane-containing intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
1-(Oxetan-3-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form a phenol derivative.
Reduction: The urea linkage can be reduced to form an amine.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Substituted oxetane derivatives.
科学研究应用
1-(Oxetan-3-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and catalysts.
作用机制
The mechanism of action of 1-(Oxetan-3-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea involves its interaction with specific molecular targets and pathways. The boronate ester moiety can interact with enzymes and proteins, potentially inhibiting their activity. The oxetane ring can also participate in covalent bonding with biological targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-(Oxetan-3-yl)-3-phenylurea: Lacks the boronate ester moiety, making it less versatile in certain chemical reactions.
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea: Lacks the oxetane ring, which may reduce its reactivity in certain contexts.
生物活性
1-(Oxetan-3-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C16H23BN2O4
- Molecular Weight : 318.18 g/mol
- CAS Number : 1260088-68-3
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological pathways and potential therapeutic applications.
Antioxidant Activity
Recent studies have indicated that derivatives of phenyl urea compounds exhibit significant antioxidant properties. For example:
- In vitro Studies : Compounds similar to this compound have shown moderate to significant inhibition of free radicals when tested against hydrogen peroxide in various assays. This suggests potential applications in preventing oxidative stress-related diseases .
Enzyme Inhibition
The compound has been studied for its ability to inhibit key enzymes involved in cancer pathways:
| Enzyme Target | Activity Observed | Reference |
|---|---|---|
| PI3Kδ | Inhibition of cellular proliferation | |
| Other Kinases | Potential modulation of signaling pathways |
Case Studies and Research Findings
Several research studies have explored the biological activity of compounds related to this compound:
- Study on Antioxidant Properties :
- Cancer Research :
属性
IUPAC Name |
1-(oxetan-3-yl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BN2O4/c1-15(2)16(3,4)23-17(22-15)11-5-7-12(8-6-11)18-14(20)19-13-9-21-10-13/h5-8,13H,9-10H2,1-4H3,(H2,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLXTHTVVLCDLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3COC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














